Cas no 2158702-02-2 (ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate)

Ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate is a synthetic organic compound featuring a multifunctional oxazole core with an ethynyl-substituted hydroxyalkylamino side chain and an ester group. This structure confers versatility in chemical transformations, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and alkyne functionalities allows for selective modifications, such as click chemistry or further derivatization. The oxazole ring enhances stability while maintaining reactivity, suitable for constructing heterocyclic scaffolds. Its ester group offers additional flexibility for hydrolysis or substitution reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and structural diversity.
ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate structure
2158702-02-2 structure
Product name:ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate
CAS No:2158702-02-2
MF:C10H12N2O4
MW:224.213282585144
CID:6594920
PubChem ID:165525035

ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate
    • 2158702-02-2
    • ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
    • EN300-1449508
    • Inchi: 1S/C10H12N2O4/c1-3-7(5-13)11-10-12-8(6-16-10)9(14)15-4-2/h1,6-7,13H,4-5H2,2H3,(H,11,12)
    • InChI Key: BZSLZAMTHCPBRY-UHFFFAOYSA-N
    • SMILES: O1C=C(C(=O)OCC)N=C1NC(C#C)CO

Computed Properties

  • Exact Mass: 224.07970687g/mol
  • Monoisotopic Mass: 224.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.6Ų
  • XLogP3: 0.7

ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1449508-100mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
100mg
$993.0 2023-09-29
Enamine
EN300-1449508-2500mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
2500mg
$2211.0 2023-09-29
Enamine
EN300-1449508-5000mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
5000mg
$3273.0 2023-09-29
Enamine
EN300-1449508-1.0g
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
1g
$0.0 2023-06-06
Enamine
EN300-1449508-50mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
50mg
$948.0 2023-09-29
Enamine
EN300-1449508-10000mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
10000mg
$4852.0 2023-09-29
Enamine
EN300-1449508-250mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
250mg
$1038.0 2023-09-29
Enamine
EN300-1449508-1000mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
1000mg
$1129.0 2023-09-29
Enamine
EN300-1449508-500mg
ethyl 2-[(1-hydroxybut-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylate
2158702-02-2
500mg
$1084.0 2023-09-29

Additional information on ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate

Ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate (CAS No. 2158702-02-2): A Comprehensive Overview

Ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate, identified by its Chemical Abstracts Service Number (CAS No. 2158702-02-2), is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural versatility. The presence of functional groups such as the hydroxyl-substituted alkyne and the amino group in the ethyl 2-(1-hydroxybut-3-yn-2-yl)amino moiety, along with the oxazole ring in the 1,3-oxazole core, contributes to its unique chemical properties and reactivity. These features make it a valuable scaffold for the development of novel therapeutic agents.

The 1,3-oxazole ring is a prominent structural motif in many biologically active molecules, known for its ability to stabilize positive charges and participate in hydrogen bonding interactions. This structural feature is particularly relevant in the design of pharmacophores targeting enzymes and receptors involved in critical biological pathways. In contrast, the 1-hydroxybut-3-yn-2-yl substituent introduces both hydrophilic and hydrophobic characteristics, enhancing the compound's solubility and bioavailability while allowing for further derivatization to tailor its pharmacological profile.

In recent years, there has been growing interest in heterocyclic compounds as lead structures for drug discovery. The ethyl 2-(1-hydroxybut-3-yn-2-yl)amino group, with its alkyne functionality, provides a versatile handle for chemical modifications through reactions such as Sonogashira coupling, allowing for the introduction of aryl or heteroaryl groups. This flexibility is particularly useful in generating libraries of compounds for high-throughput screening (HTS) to identify novel drug candidates.

One of the most compelling aspects of Ethyl 2-(1-hydroxybut-3-yn-2-yl)amino-1,3-oxazole-4-carboxylate is its potential application in addressing unmet medical needs. Current research indicates that oxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific combination of functional groups in this compound suggests that it may interact with biological targets in unique ways, making it a promising candidate for further investigation.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the 1-hydroxybut-3-yn-2-yl moiety requires careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the carbon-carbon bonds essential for this structure. These synthetic strategies not only showcase the capabilities of current chemical methodologies but also underscore the importance of precision in medicinal chemistry.

Recent advances in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict the binding affinity of Ethyl 2-(1-hydroxybut-3-ylyl)amino derivatives to various biological targets with remarkable accuracy. Such simulations can guide experimental efforts by identifying optimal modifications before costly laboratory synthesis is undertaken.

The ethyl 4-carboxylate group at the C4 position of the oxazole ring adds another layer of complexity to this molecule. Carboxylic acid derivatives are well-known for their ability to form hydrogen bonds and participate in salt formation, which can significantly influence pharmacokinetic properties such as solubility and bioavailability. This feature makes it particularly amenable to prodrug strategies or formulations designed for targeted delivery.

In conclusion, Ethyl 2-(1-hydroxybut-yne) derivatives represent a fascinating area of research with significant therapeutic potential. The unique combination of structural elements—such as the oxazole core, hydroxyl-substituted alkyne, and amino group—provides a rich foundation for developing novel pharmaceuticals. As our understanding of biological pathways continues to expand, compounds like Ethyl 2-(1-hydroxybut-yne) will undoubtedly play an increasingly important role in addressing complex diseases through innovative chemical biology approaches.

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